![molecular formula C15H15N3O2S B1226202 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone is a member of quinomethanes.
Scientific Research Applications
Cycloaddition Reactions
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone exhibits reactivity in cycloaddition reactions. For example, Mondon et al. (1999) studied the cycloaddition of similar ketene acetals, revealing their potential as dienes or dienophiles in inverse electron-demand reactions (Mondon, Boeker, & Gesson, 1999).
Crystal Structures
The crystal structures of related cyclohexa-dienone compounds have been determined, providing insights into their molecular configurations. Chumakov et al. (2006) detailed the crystal structures of similar compounds, highlighting their monoclinic and triclinic crystal systems (Chumakov, Tzapkov, Bocelli, Antosyak, & Gulya, 2006).
Synthesis and Spectral Properties
Studies have also explored the synthesis and spectral properties of compounds with structures akin to 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone. Hens et al. (2013) synthesized mononuclear Zn(ii) complexes with similar compounds and analyzed their photophysical properties (Hens, Mondal, & Rajak, 2013).
Reactivity and Catalysis
The reactivity of similar compounds in catalysis has been investigated. Matsuo et al. (2009) demonstrated the catalysis of cycloaddition reactions involving 3-ethoxycyclobutanones and allylsilanes using tin(IV) chloride, a study that can provide insights into the catalytic potential of related compounds (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Synthetic Applications
Additionally, research has been conducted on the synthesis of steroid compounds using related cyclohexadienones. Nazarov et al. (1953) explored the synthesis of phenyl substituted cyclohexadienes, which may offer parallels in synthetic methodologies for 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone (Nazarov, Torgov, Zaretskaya, khoietova, Ananchenko, & Andreev, 1953).
properties
Product Name |
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone |
|---|---|
Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H15N3O2S/c1-3-20-10-4-5-11(14(19)6-10)15-12(7-16-18-15)13-8-21-9(2)17-13/h4-8,19H,3H2,1-2H3,(H,16,18) |
InChI Key |
IJHSEYRNPRHZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CSC(=N3)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
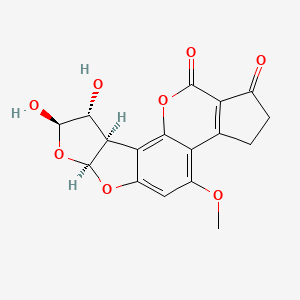
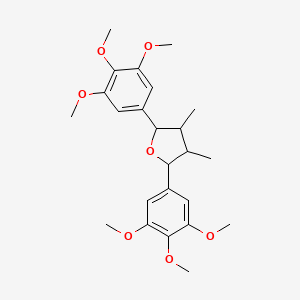
![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)
![1-[[Oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1226131.png)
![4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B1226132.png)
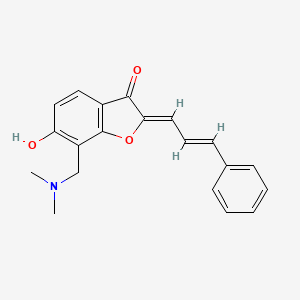
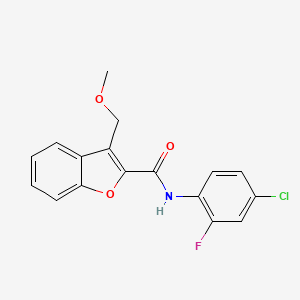
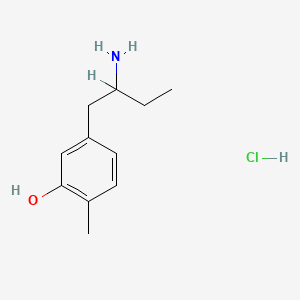
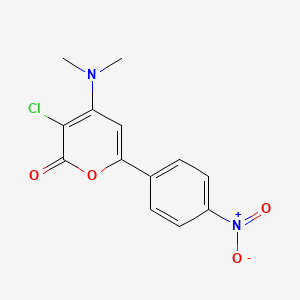
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)